molecular formula C5H9NO3S B562880 Tiopronin-d3

Tiopronin-d3

Cat. No.: B562880
M. Wt: 166.22 g/mol
InChI Key: YTGJWQPHMWSCST-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Tiopronin-d3, a deuterium-labeled form of Tiopronin, primarily targets cystine in the body . Cystine is an amino acid that, in high concentrations, can lead to the formation of kidney stones in a condition known as cystinuria .

Mode of Action

This compound interacts with cystine through a thiol-disulfide exchange . This interaction forms a water-soluble mixed disulfide complex, reducing the amount of sparingly soluble cystine . By reducing urinary cystine concentrations below the solubility limit, this compound helps reduce cystine stone formation .

Biochemical Pathways

The biochemical pathway affected by this compound is the cystine metabolic pathway . The formation of a water-soluble mixed disulfide complex with cystine alters the solubility of cystine, preventing its precipitation and subsequent formation of kidney stones .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the maximum concentration (Cmax) of this compound is reached after 3-6 hours . It has a long terminal half-life of 53 hours for total Tiopronin . Tiopronin measured as unbound (non-protein-bound) drug disappears more rapidly from plasma, with a calculated half-life of 18 hours . The absolute bioavailability of this compound is 63% .

Result of Action

The primary result of this compound action is the prevention of kidney stone formation in patients with severe homozygous cystinuria . By reducing the concentration of cystine in urine, this compound controls the rate of cystine precipitation and excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of absorption and the overall bioavailability of the drug can be affected by factors such as the pH of the stomach and the presence of food . Furthermore, the efficacy of this compound can be enhanced when used in combination with other measures such as increased fluid intake, decreased sodium and protein intake, and urinary alkalinization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tiopronin-d3 involves the incorporation of deuterium atoms into the tiopronin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated glycine with 2-mercaptopropionic acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes steps such as lyophilization, pH adjustment, and stabilization to ensure high purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tiopronin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfide-linked complexes and various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tiopronin-d3 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Its ability to form stable complexes with cystine and other metal ions also distinguishes it from other similar compounds .

Biological Activity

Tiopronin-d3, a stable isotope of tiopronin, serves as an important internal standard in the quantification of tiopronin, particularly in analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). This compound is recognized for its diverse biological activities, primarily attributed to its antioxidant properties and its role in various therapeutic contexts, especially concerning oxidative stress-related disorders.

Overview of Tiopronin

Tiopronin is a thiol-based antioxidant that has been extensively studied for its protective effects against oxidative damage. It is primarily used in the treatment of cystinuria, a genetic disorder leading to the formation of cystine stones in the kidneys. Tiopronin works by forming mixed disulfides with cystine, thus increasing its solubility and preventing stone formation. The biological activity of this compound parallels that of tiopronin, enhancing our understanding of its pharmacological effects.

  • Antioxidant Activity : this compound reduces free radical production in immune cells such as murine macrophages and granulocytes. This effect is dose-dependent and contributes to its protective role against oxidative stress .
  • Cell Viability and Apoptosis Prevention : In studies using A549 human lung carcinoma cells exposed to tert-butyl hydroperoxide (tBHP), tiopronin demonstrated significant cytoprotective effects by suppressing reactive oxygen species (ROS) levels and preventing apoptosis. This indicates its potential utility in treating acute oxidative challenges .
  • Inflammation Modulation : Tiopronin has been shown to reduce myeloperoxidase activity and pro-inflammatory cytokine production in animal models of colitis, suggesting anti-inflammatory properties that could be beneficial in inflammatory diseases .
  • Hepatoprotection : In models of non-alcoholic steatohepatitis, tiopronin increased the activity of antioxidant enzymes and reversed hepatocyte degeneration, indicating a protective effect on liver function .
  • Cardiovascular Effects : Tiopronin administration has been linked to reduced expression of heme oxygenase-1 mRNA and lipid peroxidation in models of cardiac hypertrophy, suggesting potential cardiovascular benefits .

Case Study 1: Cystinuria Management

A clinical study involving patients with severe homozygous cystinuria demonstrated that tiopronin effectively reduced urinary cystine levels when administered at individualized doses. The study highlighted the importance of monitoring urinary output to optimize treatment efficacy .

Case Study 2: Oxidative Stress in Lung Cells

Research on A549 cells revealed that treatment with tiopronin significantly improved cell viability under oxidative stress conditions induced by tBHP. The study quantified intracellular glutathione levels and ROS, confirming the compound's role in maintaining redox balance .

Research Findings Summary

Study Focus Findings
Antioxidant ActivityDose-dependent reduction of free radicals in macrophages .
Cell ViabilityPreservation of cell viability against tBHP-induced oxidative stress .
InflammationDecreased pro-inflammatory cytokines in colitis models .
HepatoprotectionEnhanced antioxidant enzyme activity in liver models .
Cardiovascular ProtectionReduced lipid peroxidation and mRNA expression linked to cardiac health .

Properties

IUPAC Name

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJWQPHMWSCST-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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